4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the fluoropyrimidine group, and the coupling of these fragments with the cyclohexyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Its unique chemical properties make it a candidate for use in materials science and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and fluoropyrimidine-containing molecules. Examples include:
- 4-methyl-N-[(1r,4r)-4-[(5-chloropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide
- 4-methyl-N-[(1r,4r)-4-[(5-bromopyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide
Uniqueness
The uniqueness of 4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety, in particular, enhances its reactivity and potential for interaction with biological targets.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O2S/c1-8-12(23-20-19-8)13(21)18-10-2-4-11(5-3-10)22-14-16-6-9(15)7-17-14/h6-7,10-11H,2-5H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQRZXPEIXZOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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